1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane
Description
1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane (CAS: Not explicitly provided) is a chlorinated ether derivative with a pentane backbone. Its structure features a chlorine atom and an allyloxy (OCH₂CH=CH₂) group bonded to the first carbon of the pentane chain.
Properties
CAS No. |
62843-50-9 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chloro-1-prop-2-enoxypentane |
InChI |
InChI=1S/C8H15ClO/c1-3-5-6-8(9)10-7-4-2/h4,8H,2-3,5-7H2,1H3 |
InChI Key |
SEENVIQEOXCZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(OCC=C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison based on functional groups, chain length, or substitution patterns:
(2E)-1-Chloro-5-methoxypent-2-ene
- Structure : Chlorine at C1, methoxy group at C5, and a double bond at C2.
- Molecular Formula : C₆H₁₁ClO.
- Molecular Weight : 134.6 g/mol.
- Key Differences :
- The methoxy group at C5 and double bond at C2 contrast with the allyloxy group at C1 in the target compound.
- The terminal methoxy group may reduce steric hindrance compared to the bulkier allyloxy substituent.
- Reactivity : The double bond enables addition reactions (e.g., hydrogenation), while the methoxy group can act as a leaving group under acidic conditions.
1-Chloro-1-methylcyclopentane
- Structure : Cyclopentane ring with chlorine and methyl groups at C1.
- Molecular Formula : C₆H₁₁Cl.
- Molecular Weight : 118.6 g/mol.
- Key Differences :
- Cyclic structure introduces rigidity and steric hindrance, unlike the linear pentane chain of the target compound.
- Lacks an ether group, reducing polarity.
- Reactivity: Steric effects may favor SN1 over SN2 mechanisms. Potential applications include studying ring-opening reactions.
2-Chloro-1-pentene
- Structure : Chlorine at C2 and a double bond at C1.
- Molecular Formula : C₅H₉Cl.
- Molecular Weight : 104.58 g/mol.
- Key Differences :
- The allylic chlorine (C2) contrasts with the C1-substituted chlorine in the target compound.
- Absence of an ether group reduces polarity.
- Reactivity : Allylic chlorine facilitates elimination reactions (e.g., dehydrohalogenation) or allylic substitution.
1-Chloro-2-pentanone
- Structure : Chlorine at C1 and a ketone at C2.
- Molecular Formula : C₅H₉ClO.
- Molecular Weight : 120.58 g/mol.
- Key Differences :
- The electron-withdrawing ketone group enhances the reactivity of the adjacent chlorine compared to the ether group in the target compound.
- Reactivity : α-Chloroketones undergo nucleophilic substitution (e.g., with amines or alcohols) and are intermediates in pharmaceutical synthesis.
Physical and Chemical Properties
A comparative analysis of key properties is summarized below:
| Compound Name | Molecular Weight (g/mol) | Boiling Point* | Solubility | Reactivity Highlights |
|---|---|---|---|---|
| 1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane | 162.66 | ~150–170°C | Low in water | Ether cleavage, nucleophilic substitution |
| (2E)-1-Chloro-5-methoxypent-2-ene | 134.6 | ~120–140°C | Moderate in organics | Addition reactions, acid-catalyzed hydrolysis |
| 1-Chloro-1-methylcyclopentane | 118.6 | ~130–150°C | Insoluble in water | SN1 reactions, ring-opening |
| 2-Chloro-1-pentene | 104.58 | ~90–110°C | Low in water | Allylic substitution, elimination |
| 1-Chloro-2-pentanone | 120.58 | ~130–150°C | Moderate in polar solvents | Nucleophilic substitution, ketone reactions |
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